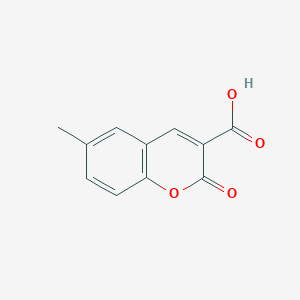

6-methyl-2-oxo-2H-chromene-3-carboxylic acid

Descripción general

Descripción

El ácido 6-metil-2-oxo-2H-cromeno-3-carboxílico es un compuesto químico que pertenece a la clase de las cumarinas, conocidas por sus diversas actividades biológicas. Este compuesto se caracteriza por un sistema de anillo de cromeno con un grupo ácido carboxílico en la posición 3 y un grupo metilo en la posición 6. Las cumarinas, incluido el ácido 6-metil-2-oxo-2H-cromeno-3-carboxílico, son ampliamente estudiadas por sus posibles aplicaciones terapéuticas debido a sus propiedades antiinflamatorias, anticoagulantes y antimicrobianas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido 6-metil-2-oxo-2H-cromeno-3-carboxílico generalmente implica la condensación de derivados de salicilaldehído con β-cetoésteres en condiciones ácidas o básicas. Un método común es la condensación de Pechmann, que utiliza un catalizador como ácido sulfúrico o cloruro de aluminio para facilitar la reacción. La reacción se lleva a cabo a temperaturas elevadas para producir el derivado de cumarina deseado .

Métodos de Producción Industrial

En entornos industriales, la producción de ácido 6-metil-2-oxo-2H-cromeno-3-carboxílico puede implicar reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción. También se explora el uso de principios de química verde, como el empleo de solventes y catalizadores ambientalmente benignos, para minimizar el impacto ambiental del proceso de síntesis .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 6-metil-2-oxo-2H-cromeno-3-carboxílico experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en grupos hidroxilo, produciendo derivados dihidro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes en condiciones controladas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen cumarinas oxidadas, dihidrocumarinas reducidas y varios derivados de cumarina sustituidos, dependiendo de los reactivos y condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

El ácido 6-metil-2-oxo-2H-cromeno-3-carboxílico tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido 6-metil-2-oxo-2H-cromeno-3-carboxílico implica su interacción con varios objetivos moleculares y vías:

Actividad Antimicrobiana: El compuesto interrumpe las membranas celulares microbianas e inhibe las enzimas esenciales, lo que lleva a la muerte celular.

Actividad Antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias y modula las vías de señalización involucradas en la inflamación.

Actividad Antioxidante: El compuesto elimina los radicales libres y mejora la actividad de las enzimas antioxidantes endógenas.

Comparación Con Compuestos Similares

Compuestos Similares

Cumarina: El compuesto principal de la familia de las cumarinas, conocido por sus propiedades anticoagulantes.

7-Hidroxicumarina: Un derivado hidroxilado con actividad antioxidante mejorada.

4-Metilcumarina: Un derivado metilado con actividades biológicas similares.

Unicidad

El ácido 6-metil-2-oxo-2H-cromeno-3-carboxílico es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas.

Actividad Biológica

6-Methyl-2-oxo-2H-chromene-3-carboxylic acid (CAS Number: 10242-13-4) is a member of the coumarin family, known for its diverse biological activities and potential therapeutic applications. This compound exhibits significant antimicrobial, anti-inflammatory, and antioxidant properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is characterized by a chromene ring system with a carboxylic acid group at the 3-position and a methyl group at the 6-position. Its molecular formula is . The unique substitution pattern of this compound contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death. Studies have shown that it effectively targets both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, modulating signaling pathways involved in inflammation. This property suggests potential applications in treating inflammatory diseases.

- Antioxidant Activity : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, which may protect cells from oxidative stress .

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial effects. For instance, it has shown activity against various bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range. In one study, it was reported to have an IC50 value against phospholipase A2 of 3.1 ± 0.06 nmol, highlighting its potential as an antimicrobial agent derived from natural sources .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been demonstrated in vitro through assays measuring cytokine production. A significant reduction in TNF-alpha levels was observed when cells were treated with the compound, suggesting its utility in managing conditions like rheumatoid arthritis and other inflammatory disorders.

Antioxidant Capacity

The antioxidant activity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited substantial scavenging ability, outperforming some standard antioxidants like ascorbic acid in specific assays .

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

Propiedades

IUPAC Name |

6-methyl-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-2-3-9-7(4-6)5-8(10(12)13)11(14)15-9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJICLQQBBFWGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145066 | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-13-4 | |

| Record name | 3-Carboxy-6-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.